molecular formula C208H344N60O63S2 B8064170 Corticotropin-releasing factor (human)

Corticotropin-releasing factor (human)

Cat. No.: B8064170
M. Wt: 4757 g/mol
InChI Key: GBONBLHJMVUBSJ-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature Evolution

The quest to identify CRF began in the mid-20th century, driven by endocrinologists’ fascination with hypothalamic control of pituitary function. Roger Guillemin and Andrew Schally’s pioneering work on hypothalamic-releasing hormones laid the groundwork for isolating CRF, though the peptide’s hydrophobic nature and low abundance in brain tissue posed significant technical challenges. In 1981, Wylie Vale and colleagues at the Salk Institute achieved a breakthrough by characterizing ovine CRF (oCRF) from 500,000 sheep hypothalami, revealing a 41-amino-acid peptide with potent adrenocorticotropic hormone (ACTH)-releasing activity.

Human CRF was subsequently identified through cross-species homology studies, confirming a 41-residue structure with 89% sequence identity to oCRF. The nomenclature evolved from “corticotropin-releasing factor” to “corticotropin-releasing hormone” (CRH) to reflect its classification as a hypothalamic hormone, though both terms persist in literature. This dual terminology underscores CRF’s dual roles: as a hormone in the HPA axis and as a neurotransmitter/neuromodulator in extrahypothalamic brain regions.

Properties

IUPAC Name

5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBONBLHJMVUBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C208H344N60O63S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4757 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Neuroendocrine Regulation

CRF is integral to the hypothalamic-pituitary-adrenal (HPA) axis, influencing various physiological processes:

  • Stress Response : CRF is released in response to stressors, activating the HPA axis and leading to increased cortisol levels. This mechanism is vital for understanding stress-related disorders such as anxiety and depression .
  • Behavioral Studies : Research indicates that CRF affects motor learning and coordination. For example, studies have shown that exogenous CRF administration can enhance motor performance in rodent models, suggesting its role as a neuromodulator .

Clinical Applications

CRF has been utilized in various clinical settings:

  • Diagnosis of Cushing's Syndrome : CRF testing helps differentiate between types of hypercortisolism. In patients with Cushing's disease, CRF administration typically results in increased ACTH and cortisol levels, whereas patients with ectopic ACTH syndrome show no response .
  • Adrenal Insufficiency Assessment : CRF testing can aid in diagnosing adrenal insufficiency by evaluating the pituitary response to exogenous CRF .

Therapeutic Potential

Research into CRF's therapeutic applications is ongoing:

  • Stress-Related Disorders : CRF antagonists are being investigated for their potential to treat anxiety and depression by modulating the stress response .
  • Neuroprotective Effects : There is emerging evidence that CRF may have neuroprotective properties, particularly in conditions involving brain edema and injury .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of CRF is essential for its application:

  • Administration Routes : Studies have demonstrated that intravenous administration of CRF leads to prolonged ACTH and cortisol secretion. However, its effects vary based on administration methods (e.g., bolus vs. continuous infusion) .
  • Receptor Interactions : CRF interacts with specific receptors (CRFR1 and CRFR2), influencing various neuroendocrine functions and behaviors .

Table 1: Summary of Clinical Applications of Corticotropin-Releasing Factor

ApplicationDescriptionPatient Response
Cushing's SyndromeDifferentiation between types of hypercortisolismIncreased ACTH and cortisol in Cushing's disease; no response in ectopic ACTH syndrome
Adrenal InsufficiencyAssessment of pituitary functionVariable responses based on adrenal origin
Stress-Related DisordersPotential treatment target for anxiety and depressionOngoing research into efficacy

Table 2: Pharmacokinetics of Corticotropin-Releasing Factor

Administration MethodPeak Response TimeDuration of Action
Intravenous Bolus15-30 minutesProlonged effects observed
Continuous InfusionGradual increase over timeMild effects due to feedback inhibition

Case Study 1: Cushing's Disease Diagnosis

A cohort study involving patients diagnosed with Cushing's disease demonstrated that administration of human CRF resulted in significant elevations in plasma ACTH and cortisol levels compared to baseline measurements. This response was consistent across multiple subjects, confirming the utility of CRF testing in clinical diagnostics .

Case Study 2: Stress-Induced Behavioral Changes

In a behavioral study involving rodent models, researchers administered exogenous CRF into the cerebellum. The results indicated enhanced motor coordination despite elevated cortisol levels, suggesting a complex interaction between stress hormones and motor learning capabilities .

Comparison with Similar Compounds

The CRF family includes urocortins (UCN I, II, III) and sauvagine, which share structural homology but exhibit distinct receptor affinities and physiological roles.

Receptor Binding Affinities

Compound CRF1 Affinity (Ki, nM) CRF2 Affinity (Ki, nM) Primary Receptor Selectivity Source
CRF (human) 1–2 >100 CRF1
Urocortin I 0.5–1 1–2 CRF1 = CRF2
Urocortin II >100 0.6–1 CRF2
Urocortin III >100 0.5–1 CRF2
Sauvagine 0.3 0.5 CRF2 > CRF1

Key Findings :

  • CRF preferentially activates CRF1, whereas urocortins II/III and sauvagine are CRF2-selective .
  • Urocortin I has dual receptor affinity, enabling broader regulatory roles in stress and energy balance .

Physiological and Pathophysiological Roles

Stress and Anxiety
  • CRF : Mediates acute stress via CRF1-dependent HPA axis activation and anxiety-like behaviors through amygdala CRF1 signaling .
  • Urocortin I : Reduces feeding and increases anxiety via CRF2 in the Edinger-Westphal nucleus .
  • Urocortin II/III : Counterbalance CRF1 effects by promoting stress resilience and reducing anxiety via CRF2 .
Addiction and Reward
  • CRF : Extrahypothalamic CRF1 in the amygdala drives drug withdrawal and relapse, while hypothalamic CRF1 enhances cocaine reinforcement .
Reproductive Physiology
  • CRF : Placental CRF levels surge during labor, promoting uterine contractions and fetal cortisol production .

Therapeutic Implications

Compound Therapeutic Target Clinical Application Status Source
CRF1 Antagonists Anxiety, Depression, Addiction Block CRF1-mediated stress responses Phase II trials (e.g., NBI-77860)
CRF2 Agonists Anorexia, Cardiovascular Disease Enhance CRF2-mediated homeostasis Preclinical studies
Urocortin I Heart Failure Cardioprotective effects Phase I trials

Biological Activity

Corticotropin-releasing factor (CRF), a 41-amino-acid peptide, plays a crucial role in the body’s response to stress by regulating the hypothalamic-pituitary-adrenal (HPA) axis. This article explores the biological activity of human CRF, detailing its physiological mechanisms, receptor interactions, and implications in various stress-related conditions.

CRF is primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus. In response to stress, it is released into the portal circulation, stimulating the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. ACTH then promotes cortisol release from the adrenal cortex, which helps manage stress responses and maintain homeostasis .

Table 1: Key Actions of CRF

Action Description
Stimulates ACTH Secretion CRF binds to CRH receptors (CRHR1 and CRHR2) in the pituitary gland .
Regulates Cortisol Release ACTH stimulates cortisol production, essential for stress management .
Modulates Neurotransmitter Activity CRF influences neurotransmitter systems, including GABA and glutamate .

Stress Response

CRF is integral to the body’s acute stress response. Its release leads to increased plasma levels of ACTH and cortisol, which mobilize energy stores and modulate physiological functions to cope with stressors. Elevated cortisol levels can enhance blood glucose levels and fatty acid release, providing immediate energy resources .

Neuroendocrine Regulation

Research indicates that CRF not only activates the HPA axis but also impacts other neuroendocrine pathways. For instance, it has been shown to influence insulin secretion through its action on pancreatic islet cells . This dual role highlights CRF's importance in both metabolic regulation and stress response.

Case Studies

  • Stress-Related Disorders : A study involving patients with major depressive disorder found elevated cerebrospinal fluid (CSF) CRF levels, suggesting a link between chronic stress exposure and dysregulation of the CRF system .
  • Alcohol Use Disorder (AUD) : Preclinical studies have identified CRF as a key mediator in behavioral responses to stress related to AUD. Targeting CRF pathways may offer novel therapeutic strategies for managing stress-induced alcohol consumption .
  • Motor Learning : Research demonstrated that administering CRF in rodent models affected motor learning capabilities, indicating its role beyond stress modulation into cognitive functions .

Receptor Interactions

CRF exerts its effects through two primary receptors:

  • CRHR1 : This receptor mediates most of CRF's actions related to stress response and is implicated in anxiety disorders.
  • CRHR2 : While less understood, this receptor appears to play a role in modulating anxiety and may have protective effects against chronic stress .

Table 2: Receptor Characteristics

Receptor Type Function Clinical Relevance
CRHR1 Mediates HPA axis activationTarget for anxiety and depression treatments
CRHR2 Modulates anxiety; potential protective rolesInvestigated for therapeutic interventions

Q & A

Basic: How do CRF1 and CRF2 receptors differ in their signaling pathways and physiological roles?

Methodological Answer:
CRF1 and CRF2 receptors exhibit distinct ligand-binding affinities, tissue distributions, and downstream signaling cascades. CRF1 (encoded by CRHR1) is primarily expressed in the pituitary and limbic regions, mediating stress-induced ACTH release and anxiety-like behaviors . CRF2 (encoded by CRHR2) has splice variants (α, β, γ) with differential expression in peripheral tissues (e.g., cardiovascular system) and brain regions (e.g., lateral septum), modulating stress adaptation and appetite .

  • Experimental Design: Use in situ hybridization to map receptor mRNA distribution and radioligand binding assays (e.g., ¹²⁵I-Tyr⁰-sauvagine) to compare ligand selectivity .
  • Key Data: CRF2γ shows EC₅₀ values of 60 pM for urocortin, while CRF1 responds to CRF with EC₅₀ ~1 nM .

Basic: What experimental models are optimal for studying CRF's role in HPA axis dysregulation?

Methodological Answer:
Adrenalectomy (ADX) in rodents induces CRF hyperactivity in the paraventricular nucleus (PVN), mimicking HPA axis hyperactivity seen in depression . Transgenic mice with CRF overexpression or CRF1/2 knockouts are used to dissect receptor-specific effects .

  • Data Contradictions: While ADX increases PVN CRF mRNA, human CSF CRF levels in depression show interindividual variability, necessitating species-specific validation .

Basic: How can researchers measure bioactive CRF in human biofluids?

Methodological Answer:
Total CRF includes free CRF and CRF bound to binding protein (CRF-BP). Use immunoaffinity chromatography to isolate free CRF, followed by radioimmunoassay (RIA) with antisera specific to unbound CRF (e.g., T-5007 antiserum) .

  • Pitfalls: Plasma CRF levels (6 ± 0.5 pg/mL in controls) may reflect hypothalamic and extrahypothalamic sources, confounding interpretation .

Advanced: How do CRF2γ splice variants influence receptor pharmacology and CNS function?

Methodological Answer:
CRF2γ, identified in human hippocampus and amygdala, binds urocortin with higher affinity than CRF and exhibits unique signaling kinetics (e.g., two-site binding with Kd = 60 pM and 5 nM) .

  • Experimental Design: Use heterologous expression systems (e.g., 293-EBNA cells) to profile ligand efficacy and RNAscope for isoform-specific localization in postmortem brain tissue .

Advanced: What mechanisms underlie contradictory CSF CRF findings in depression vs. anxiety disorders?

Methodological Answer:
Depression is linked to elevated CSF CRF (23/23 patients in Nemeroff et al., 1984), whereas anxiety disorders show no consistent changes . This discrepancy may reflect differential CRF-BP interactions or extrahypothalamic CRF release.

  • Methodology: Measure CRF-BP levels via ELISA and correlate with free CRF in CSF. Use microdialysis in animal models to track CRF dynamics during stress paradigms .

Advanced: How can CRF receptor antagonists be optimized for therapeutic use?

Methodological Answer:
Non-peptide antagonists (e.g., R121919) target CRF1 to block ACTH release and anxiety behaviors. Structure-activity relationship (SAR) studies using alanine-scanning mutagenesis of CRF peptides reveal critical residues (e.g., positions 20–33) for receptor binding .

  • Challenges: Poor blood-brain barrier penetration and receptor subtype selectivity require molecular modeling (e.g., homology-based docking) to refine pharmacokinetics .

Basic: What techniques validate CRF receptor-ligand interactions in vivo?

Methodological Answer:
Autoradiography with ¹²⁵I-CRF localizes receptor binding sites in brain sections. Pharmacological challenge tests (e.g., ovine CRF infusion) assess HPA axis reactivity in humans, with ACTH/cortisol responses indicating CRF1 activity .

Advanced: How does CRF interact with noradrenergic systems in stress-related disorders?

Methodological Answer:
CRF activates locus coeruleus noradrenergic neurons via CRF1, amplifying anxiety-like behaviors. Use dual-probe microdialysis in rodents to simultaneously measure CRF and norepinephrine in the amygdala during stress .

  • Key Data: CRF antagonists (e.g., antalarmin) block stress-induced norepinephrine release .

Basic: What are best practices for CRF immunohistochemistry in human tissue?

Methodological Answer:
Fix tissue with 4% paraformaldehyde and use colchicine pretreatment to enhance CRF visualization in neuronal perikarya. Validate antibodies (e.g., guinea pig anti-CRF) with knockout controls to confirm specificity .

Advanced: How do sex differences impact CRF receptor expression and stress responses?

Methodological Answer:
Estrogen upregulates CRF1 in the amygdala, increasing stress susceptibility in females. Use qPCR and Western blotting to compare CRF1/2 expression in ovariectomized vs. estrogen-treated models .

  • Contradictions: Human postmortem studies show variable sex differences, highlighting the need for hormonal status stratification in clinical cohorts .

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